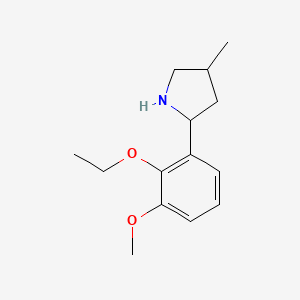

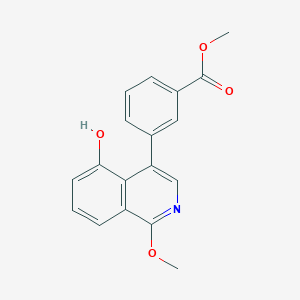

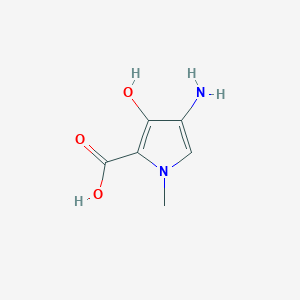

![molecular formula C38H25OP B12874578 (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)

(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

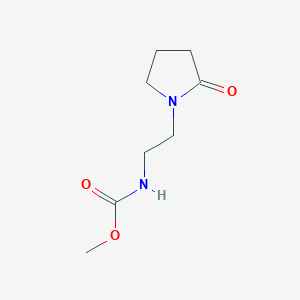

(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine: is a complex organic compound that features a unique structure combining dibenzofuran, anthracene, and diphenylphosphine moieties. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Dibenzofuran Moiety: Dibenzofuran can be synthesized through the cyclization of biphenyl ether in the presence of a strong acid or via the Ullmann coupling reaction.

Anthracene Derivative Synthesis: The anthracene core can be functionalized at specific positions using Friedel-Crafts acylation or alkylation reactions.

Coupling Reactions: The dibenzofuran and anthracene derivatives are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Phosphine Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.

Reduction: Reduction reactions can target the aromatic rings, potentially leading to hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.

Major Products

Oxidation: Phosphine oxides.

Reduction: Hydrogenated anthracene or dibenzofuran derivatives.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.

Biology

While direct biological applications are limited, derivatives of this compound could be explored for their potential in bioimaging or as fluorescent probes due to their luminescent properties.

Medicine

Research into the medicinal applications of this compound is still in its infancy. its structural analogs are being investigated for their potential in photodynamic therapy and as photosensitizers.

Industry

In the industry, this compound is primarily used in the development of OLEDs. Its unique electronic properties make it an excellent candidate for use as a host material in the emissive layer of OLEDs, contributing to improved efficiency and stability of the devices.

Mechanism of Action

The mechanism by which (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine exerts its effects is largely based on its ability to participate in electronic transitions. The compound’s structure allows for efficient charge transfer and energy transfer processes, which are crucial in its role as a host material in OLEDs. The molecular targets include the electron and hole transporting layers in the OLED architecture, facilitating the recombination of electrons and holes to produce light.

Comparison with Similar Compounds

Similar Compounds

- (10-(Naphthalen-1-yl)anthracen-9-yl)diphenylphosphine

- (10-(Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan

- (10-(Naphthalen-2-yl)phenyl)anthracene

Uniqueness

Compared to similar compounds, (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine offers a unique combination of thermal stability and electronic properties. The presence of the dibenzofuran moiety enhances its rigidity and stability, while the anthracene core provides excellent charge transport properties. The diphenylphosphine group further contributes to its ability to form stable complexes with metals, making it a versatile compound in various applications.

Properties

Molecular Formula |

C38H25OP |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(10-dibenzofuran-1-ylanthracen-9-yl)-diphenylphosphane |

InChI |

InChI=1S/C38H25OP/c1-3-14-26(15-4-1)40(27-16-5-2-6-17-27)38-30-20-9-7-18-28(30)36(29-19-8-10-21-31(29)38)33-23-13-25-35-37(33)32-22-11-12-24-34(32)39-35/h1-25H |

InChI Key |

XSTNHAPSXJAJDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C8=CC=CC=C8OC7=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)